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An In-depth Technical Guide to the Reversible Oxygen Binding of Salcomine

Introduction
Salcomine, the cobalt(II) complex of the Schiff base ligand N,N′-

bis(salicylidene)ethylenediamine (salen), represents a landmark in the field of bioinorganic

chemistry and materials science. First reported to reversibly bind molecular oxygen in 1938, it

was the pioneering synthetic model for the oxygen-carrying functions of metalloproteins like

hemoglobin and myoglobin.[1][2] The complex exhibits a distinct color change from red-brown

in its deoxygenated state to dark brown or black upon oxygenation, a process that can be

reversed by heating or exposure to an inert atmosphere.[1][2] This reversible chemisorption

has driven extensive research into its mechanism, with potential applications in oxygen

storage, separation, and catalysis.[1][3]

This guide provides a detailed technical overview of the fundamental mechanism governing

salcomine's reversible oxygen binding. It is intended for researchers, chemists, and drug

development professionals, offering in-depth explanations of the coordination chemistry,

structural transformations, and thermodynamics involved. The document includes structured

data tables for key quantitative parameters and detailed experimental protocols for the

synthesis and analysis of this remarkable oxygen carrier.

The Core Mechanism of Oxygen Binding
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The ability of salcomine, or Co(salen), to bind oxygen is a nuanced process involving a

cooperative interplay between the cobalt center, the planar salen ligand, and the surrounding

environment (either the crystal lattice in the solid state or solvent molecules in solution).

Structure of Deoxygenated Co(salen)
The core of salcomine is a cobalt(II) ion coordinated by the tetradentate salen ligand. The

ligand enforces a square planar geometry around the cobalt center.[3] In the solid state,

Co(salen) can exist in multiple crystalline forms, broadly categorized as "active" and "inactive"

with respect to oxygen binding.[4][5]

Inactive Form: This form consists of dimeric units, [Co(salen)]₂, where each cobalt center is

five-coordinate, forming a dative bond with a phenolate oxygen atom of an adjacent

molecule.[3][4] This packing arrangement is sterically hindered, preventing the diffusion of O₂

into the lattice.[2][5]

Active Form: Active forms are characterized by a more open and porous crystal lattice, which

creates channels or voids large enough for O₂ molecules to penetrate and interact with the

cobalt centers.[2][5] These forms are typically obtained by the removal of co-crystallized

solvent molecules.[1]

The Oxygenation Process: A Redox Reaction
The binding of dioxygen to Co(salen) is fundamentally a redox process.[4][6] The Co(II) center

is formally oxidized to Co(III), while the O₂ molecule is reduced. Depending on the reaction

stoichiometry, two primary types of adducts are formed: a 1:1 superoxo complex or a 2:1

peroxo-bridged complex.

Formation of the 1:1 Superoxo Adduct: In the presence of a coordinating axial ligand (L),

such as pyridine or in a coordinating solvent like DMSO, a five-coordinate square pyramidal

complex, [Co(salen)L], is formed.[2] This species can then bind O₂ to form a six-coordinate,

1:1 adduct, [L-Co(salen)-O₂]. This process involves the transfer of one electron from the

cobalt center to the dioxygen molecule, resulting in a Co(III)-superoxide (O₂⁻) species.[6]

Formation of the 2:1 Peroxo Adduct: Two five-coordinate [Co(salen)L] units can react with

one molecule of O₂ to form a bridged dimeric complex, [(L)Co(salen)-O₂-Co(salen)(L)]. In

this structure, the dioxygen molecule bridges the two cobalt centers. This is formally
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described as a di-Co(III)-peroxide (O₂²⁻) species, involving a two-electron transfer to the O₂

molecule.[4] The reaction in the solid state or in non-coordinating solvents often leads to the

formation of a similar bridged dimer, {[Co(salen)]₂O₂}.[3]

The reversibility of the process is critical. The Co(III)-O₂⁻ or di-Co(III)-O₂²⁻ bond is labile

enough to be broken by moderate heating or a reduction in oxygen partial pressure,

regenerating the Co(II) complex and releasing molecular oxygen.

Co(II)(salen)
(Square Planar, 4-coordinate)

Co(II)(salen)L
(Square Pyramidal, 5-coordinate)

[L-Co(III)(salen)-O₂⁻]
(1:1 Superoxo Adduct)

+ O₂

- e⁻

[(L)Co(III)(salen)-O₂²⁻-Co(III)(salen)(L)]
(2:1 Peroxo Adduct)

+ O₂

+ Co(II)(salen)L
- 2e⁻

Reversibility is achieved by heating or
reducing O₂ partial pressure.

Click to download full resolution via product page

Figure 1: General mechanism for the reversible oxygen binding by Co(salen) in the presence of

a coordinating axial ligand (L).

Quantitative Data on Oxygen Binding
The stoichiometry of oxygen binding is highly dependent on the physical state of the Co(salen)

complex. Different crystalline phases in the solid state exhibit varying capacities for oxygen

uptake.

Stoichiometry of O₂ Binding in Solid-State Phases
Recent studies have identified several distinct crystalline phases of Co(salen), each with a

characteristic O₂:Co ratio upon saturation.[1][7]
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Phase Name
Precursor/Formatio
n Method

O₂:Co
Stoichiometry

Reference

γ-Co(salen)
Desorption of CHCl₃

from Co(salen)·CHCl₃
~1:3 [1][7]

δ-Co(salen)

Desorption of CH₂Cl₂

from

Co(salen)·CH₂Cl₂

1:4 [1][7]

ε-Co(salen)

Desorption of C₆H₆

from

Co(salen)·1.5C₆H₆

1:5 [1][7]

ζ-Co(salen)

Desorption of pyridine

(py) from [Co(salen)

(py)]

1:2 [1]

Thermodynamic Parameters
Thermodynamic studies, typically conducted in solution, provide insight into the energetics of

the oxygenation process. The negative enthalpy (ΔH°) indicates an exothermic binding

process, while the negative entropy (ΔS°) reflects the loss of translational and rotational

freedom as O₂ becomes bound to the complex.

Complex
Derivative

Solvent ΔH° (kJ mol⁻¹)
ΔS° (J mol⁻¹
K⁻¹)

Reference

Various Co(Schiff

Base)
DMF -37 to -50 -117 to -157 [8][9]

Note: Data represents a range for several Co(salen) analogues.

Experimental Protocols
The study of Co(salen) involves its synthesis from precursor components and subsequent

measurement of its oxygen uptake capacity. The following protocols are based on established

laboratory procedures.[2][4][10]
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Synthesis of the SalenH₂ Ligand
This procedure involves the condensation of salicylaldehyde with ethylenediamine.

Place 3 mL of 95% ethanol in a test tube containing a small magnetic stir bar.

Heat the ethanol to boiling in an oil bath on a magnetic stirrer/hotplate.

While maintaining heat and stirring, add 0.30 mL (2.8 mmol) of salicylaldehyde.

Immediately add 0.10 mL (1.4 mmol) of ethylenediamine (98%).

Stir the hot solution for 3-4 minutes, during which flaky yellow crystals of SalenH₂ should

form.[10]

Cool the mixture in an ice-water bath to complete the precipitation.

Collect the yellow crystals by filtration, wash with a small amount of ice-cold ethanol, and air-

dry.

Synthesis of Inactive Co(salen)
This synthesis must be performed under an inert atmosphere to prevent premature oxidation.

Add SalenH₂ (0.23 g, 0.86 mmol) to a round-bottom flask equipped with a stir bar and a

reflux condenser under a nitrogen (N₂) or argon atmosphere.[10][11]

In a separate flask, prepare a solution of cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

(0.22 g, 0.88 mmol) in 15 mL of deoxygenated water.

Add 12 mL of deoxygenated ethanol to the SalenH₂ flask and swirl to dissolve the ligand.

Using a syringe, add the cobalt acetate solution to the ethanolic SalenH₂ solution. A brown,

gelatinous precipitate of the "active" complex should form immediately.[10]

Heat the reaction mixture to reflux on a sand bath for approximately 1 hour. During this time,

the initial brown precipitate will convert to the brick-red "inactive" form.[10]

Cool the solution to room temperature.
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Collect the red crystals by filtration in air, wash three times with 1 mL of ice-cold ethanol, and

dry in a desiccator.

Synthesis Workflow

2x Salicylaldehyde
SalenH₂ Ligand
(Yellow Crystals)

Ethylenediamine
Active Co(salen)

(Brown Precipitate)

Co(OAc)₂·4H₂O

Inactive Co(salen)
(Brick-Red Crystals)

Reflux ~1 hr
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Figure 2: Workflow for the synthesis of the SalenH₂ ligand and its subsequent conversion to

inactive Co(salen).

Measurement of O₂ Absorption in Solution
This gasometric method quantifies the volume of oxygen consumed by a solution of Co(salen).

Apparatus Setup: Assemble an apparatus consisting of a side-arm test tube connected via

flexible tubing to a gas burette (a graduated tube inverted in a water reservoir). This setup

measures gas volume changes at constant pressure.[10]

Sample Preparation: Accurately weigh a finely ground sample of inactive Co(salen) (0.05-0.1

g) and place it in the side-arm test tube.[10]

Place approximately 5 mL of dimethyl sulfoxide (DMSO) into a smaller, separate test tube

that fits inside the side-arm tube. Carefully lower the DMSO tube into the side-arm tube

without spilling.

Oxygenation: Flush the entire side-arm tube with pure O₂ gas and seal it with a tightly fitting

stopper.

Equilibration: Adjust the water level in the gas burette to be equal to the reservoir level to

ensure the internal pressure is atmospheric. Record the initial volume reading on the burette.
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Initiate Reaction: Carefully tilt the side-arm tube to allow the DMSO to spill and dissolve the

Co(salen) sample. The solution will darken as it absorbs oxygen.

Data Collection: As O₂ is absorbed, the water level in the burette will rise. Record the volume

reading every two minutes for 20-30 minutes, or until the volume change ceases.[10]

Calculation: Use the total volume of O₂ consumed and the ideal gas law to calculate the

moles of O₂. Compare this to the moles of Co(salen) used to determine the binding

stoichiometry (Co:O₂ ratio) under these conditions.[4]
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O₂ Uptake Measurement Workflow

1. Place Co(salen) and
separate DMSO in side-arm tube

2. Connect tube to
gas burette apparatus

3. Flush system with O₂

and seal

4. Equilibrate pressure and
record initial volume (V₁)

5. Mix Co(salen) and DMSO
to initiate O₂ uptake

6. Record volume periodically
until stable (V₂)

7. Calculate ΔV = V₁ - V₂
and determine moles of O₂

Click to download full resolution via product page

Figure 3: Experimental workflow for the gasometric measurement of oxygen uptake by

Co(salen) in DMSO solution.
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Conclusion
The reversible binding of molecular oxygen by salcomine is a classic yet continually relevant

example of coordination chemistry mimicking biological function. The core mechanism hinges

on a reversible redox event at the cobalt center, modulated by the solid-state crystal packing or

the presence of coordinating solvents. The ability to form both 1:1 superoxo and 2:1 peroxo

adducts demonstrates the electronic flexibility of the Co(salen) scaffold. For researchers in

materials science and drug development, understanding this mechanism provides a

foundational model for designing novel oxygen carriers, sensors, and oxidation catalysts. The

detailed protocols and quantitative data presented herein serve as a practical guide for the

further exploration and application of this versatile coordination complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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